molecular formula C11H23NO2 B3385360 2-Hydroxy-n-octylpropanamide CAS No. 6280-23-5

2-Hydroxy-n-octylpropanamide

Cat. No. B3385360
CAS RN: 6280-23-5
M. Wt: 201.31 g/mol
InChI Key: QGZRRRDVKLFCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-n-octylpropanamide is a chemical compound with the molecular formula C₁₁H₂₃NO₂ . It falls under the category of amides and is characterized by the presence of a hydroxyl group (OH) and an octyl (C₈H₁₇) side chain. The compound’s systematic IUPAC name is This compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate amine (such as octylamine) with propanoyl chloride (propionyl chloride). The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the amide functional group. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of an octyl group attached to the nitrogen atom of the amide functional group. The hydroxyl group is positioned on the adjacent carbon atom. The compound’s three-dimensional arrangement and bond angles can be visualized using molecular modeling software .


Chemical Reactions Analysis

  • Amidation : Interaction with amines can regenerate the amide functional group .

Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point can be estimated based on its molecular weight and functional groups .

Scientific Research Applications

Polymer Chemistry and Material Science

  • Hydrophobically Associating Polyacrylamide : A study by Lanni et al. (2013) synthesized a novel hydrophobically associating polyacrylamide that included a capsaicin-like monomer and hydrophobic monomer octadecyl acrylate. This polymer showed strong thickening capability and unique rheological behavior, with potential applications in various industrial sectors.

Chemistry and Chemical Synthesis

  • Chemoselective Reactions and Synthesis : Hajji et al. (2002) conducted a study on the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, resulting in the synthesis of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). This research contributes to the synthesis of chiral compounds.

Environmental Science

  • Heavy Metal Ion Adsorption : A study by Li et al. (2013) on hydrogel copolymers based on 2-hydroxyethyl acrylate and 2-acrylamido-2-methylpropane sulfonic acid revealed their efficacy in adsorbing heavy metal ions from wastewater, showcasing their environmental cleanup potential.

  • Cu(II), and Fe(III) from water. These hydrogels showed selective adsorption properties and could significantly impact water purification processes (Atta, Ismail, & Elsaaed, 2012).

Medicinal Chemistry and Pharmacology

  • Antitrypanosomal Activity : Kos et al. (2018) explored the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides, demonstrating significant biological activity against Trypanosoma brucei brucei. This research offers insights into potential therapeutic applications (Kos, Kapustíková, Clements, Gray, & Jampílek, 2018).

Analytical Chemistry

  • Capillary Zone Electrophoresis : Nardi et al. (1993) conducted a study on the enantiomeric resolution of 2-hydroxy acids using capillary zone electrophoresis, demonstrating the importance of this technique in separating and analyzing chiral compounds (Nardi, Eliseev, Boček, & Fanali, 1993).

properties

IUPAC Name

2-hydroxy-N-octylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-12-11(14)10(2)13/h10,13H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZRRRDVKLFCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874272
Record name Lactamide, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6280-23-5
Record name NSC11082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lactamide, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

388 g (3 mol) of n-octylamine were added to 473 g (4 mol) of ethyl lactate in a round-bottomed flask with a distillation apparatus over the course of two hours with stirring and a nitrogen purge. When the addition was complete, the temperature was increased to 90° C. and the ethanol which formed was distilled. The temperature was then increased to 140° C. and maintained for one hour. The pressure was then reduced to 50 mbar and unreacted ethyl lactate was distilled. 585 g of octllactamide were obtained as a clear, pale pink-colored liquid. 1H-NMR (400 MHz, CDCl3): 0.8 ppm (3H), 1.2 ppm (10H), 1.4 ppm (3H), 1.5 ppm (2H), 3.2 ppm (2H), 4.0 ppm (0.8H, br), 4.2 ppm (1H), 6.8 ppm (1H).
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-n-octylpropanamide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-n-octylpropanamide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-n-octylpropanamide
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-n-octylpropanamide
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-n-octylpropanamide
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-n-octylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.